molecular formula C22H28ClFN2O B10795689 p-Fluorofentanyl-13C6A hydrochloride

p-Fluorofentanyl-13C6A hydrochloride

Cat. No.: B10795689
M. Wt: 396.9 g/mol
InChI Key: CTXOPDVNXMUJCV-MRIWXNSTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

para-Fluorofentanyl-13C6 (hydrochloride): is a synthetic opioid analog of fentanyl, specifically labeled with carbon-13 isotopes. This compound is primarily used as an internal standard in mass spectrometry for the quantification of para-fluorofentanyl . It is categorized as an opioid and has antinociceptive activity in rats .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of para-Fluorofentanyl-13C6 (hydrochloride) involves the substitution of para-fluoroaniline for aniline in the synthesis of fentanyl . The general synthetic route includes the following steps:

    Formation of the intermediate: The reaction begins with the condensation of para-fluoroaniline with propionyl chloride to form N-(4-fluorophenyl)-N-propionylamine.

    Cyclization: The intermediate undergoes cyclization with 4-piperidone to form the piperidine ring.

    Isotopic Labeling: The incorporation of carbon-13 isotopes is achieved by using labeled precursors during the synthesis.

    Hydrochloride Formation: The final product is converted to its hydrochloride salt form for stability and ease of handling.

Industrial Production Methods: Industrial production of para-Fluorofentanyl-13C6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling accuracy of the final product .

Chemical Reactions Analysis

Types of Reactions: para-Fluorofentanyl-13C6 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides of para-Fluorofentanyl-13C6.

    Reduction: Alcohol derivatives of para-Fluorofentanyl-13C6.

    Substitution: Substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Fentanyl: The parent compound, widely used as a potent analgesic.

    para-Fluorofentanyl: The non-labeled version of para-Fluorofentanyl-13C6.

    Carfentanil: Another potent fentanyl analog used in veterinary medicine.

Uniqueness: para-Fluorofentanyl-13C6 (hydrochloride) is unique due to its isotopic labeling with carbon-13, which makes it an ideal internal standard for analytical purposes . This labeling allows for precise quantification and differentiation from non-labeled compounds in complex biological matrices .

Properties

Molecular Formula

C22H28ClFN2O

Molecular Weight

396.9 g/mol

IUPAC Name

N-[1-[2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)ethyl]piperidin-4-yl]-N-(4-fluorophenyl)propanamide;hydrochloride

InChI

InChI=1S/C22H27FN2O.ClH/c1-2-22(26)25(20-10-8-19(23)9-11-20)21-13-16-24(17-14-21)15-12-18-6-4-3-5-7-18;/h3-11,21H,2,12-17H2,1H3;1H/i3+1,4+1,5+1,6+1,7+1,18+1;

InChI Key

CTXOPDVNXMUJCV-MRIWXNSTSA-N

Isomeric SMILES

CCC(=O)N(C1CCN(CC1)CC[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)C3=CC=C(C=C3)F.Cl

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.